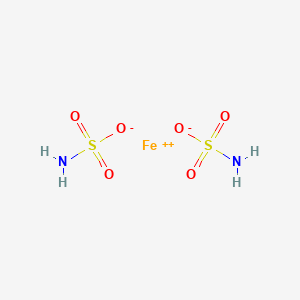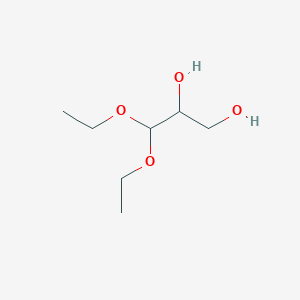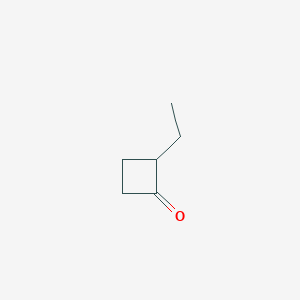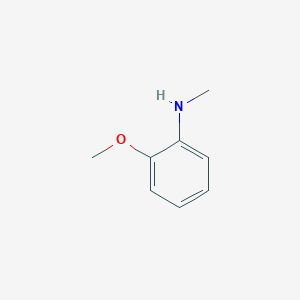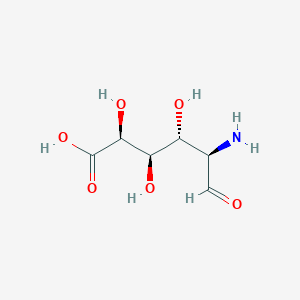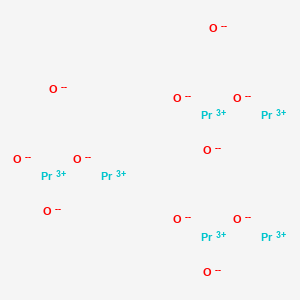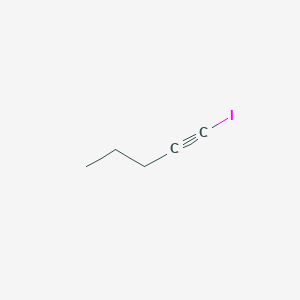
1-Pentynyl Iodide
Übersicht
Beschreibung
1-Pentynyl Iodide, also known as 1-iodopent-1-yne, is a chemical compound with the molecular formula C5H7I . It is a liquid at 20°C .
Molecular Structure Analysis
The molecular structure of 1-Pentynyl Iodide consists of 12 bonds in total: 5 non-hydrogen bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond . The molecular weight of 1-Pentynyl Iodide is 194.01 g/mol .
Physical And Chemical Properties Analysis
1-Pentynyl Iodide is a liquid at 20°C . It has a molecular weight of 194.01 g/mol . The compound contains a total of 12 bonds, including 5 non-hydrogen bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond .
Wissenschaftliche Forschungsanwendungen
Materials Science
1-Pentynyl Iodide can be used in the field of materials science, specifically in the study of iodine clocks .
Summary of the Application
Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag . The changes in iodine concentration can be associated with changes in pH and redox potential .
Methods of Application
The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
Results or Outcomes
The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed .
Organic Synthesis
1-Pentynyl Iodide is used in organic synthesis .
Summary of the Application
1-Pentynyl Iodide is used as a reagent in organic synthesis . It is used to introduce the pentynyl group into organic molecules .
Methods of Application
The specific methods of application can vary depending on the specific reaction. Generally, 1-Pentynyl Iodide would be added to a reaction mixture containing the molecule to be modified .
Results or Outcomes
The outcome of the reaction would be the formation of a new organic molecule with the pentynyl group introduced .
Iodine Clocks in Materials Science
1-Pentynyl Iodide can be used in the field of materials science, specifically in the study of iodine clocks .
Summary of the Application
Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag . The changes in iodine concentration can be associated with changes in pH and redox potential .
Methods of Application
The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
Results or Outcomes
The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed .
Nanomaterial-based Probes for Iodide Sensing
1-Pentynyl Iodide can be used in the development of nanomaterial-based probes for iodide sensing .
Summary of the Application
Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing owing to their unique properties, such as high surface area, tunable surface chemistry, and excellent electrical/optical characteristics .
Methods of Application
This review article discusses the fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing .
Results or Outcomes
Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) explored for iodide ion sensing during 2013–2023 are discussed .
Modified Nucleotide in Aptamer Selection
1-Pentynyl Iodide can be used in the application of a modified nucleotide in aptamer selection .
Summary of the Application
This research involves the application of a modified nucleotide in aptamer selection .
Methods of Application
The specific methods of application can vary depending on the specific reaction .
Results or Outcomes
The outcome of the reaction would be the formation of a new organic molecule with the pentynyl group introduced .
Safety And Hazards
1-Pentynyl Iodide is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. Explosion-proof electrical, ventilating, and lighting equipment should be used. Measures should be taken against ignition by static discharge and spark. Protective gloves, eye protection, and face protection should be worn .
Zukünftige Richtungen
While the specific future directions for 1-Pentynyl Iodide are not widely documented in the available literature, iodine compounds in general have been identified as having promising future applications in materials science . For example, the dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics and could be exploited for time-controlled autonomous dissipative self-assembly .
Eigenschaften
IUPAC Name |
1-iodopent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPKZGBPLFRGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505429 | |
| Record name | 1-Iodopent-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentynyl Iodide | |
CAS RN |
14752-61-5 | |
| Record name | 1-Iodopent-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentynyl Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






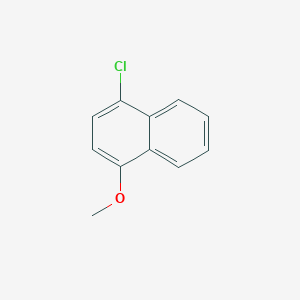
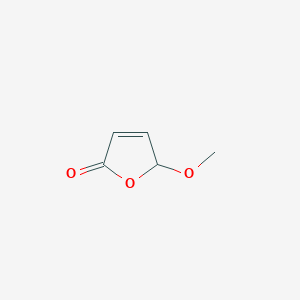
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)

